REACTION_SMILES
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[Cl:1][c:2]1[cH:3][c:4]([C:9]2([CH2:28][CH2:29][CH2:30][S:31]([O-:32])(=[O:33])=[O:34])[CH2:10][N:11]([C:14]([c:15]3[cH:16][c:17]([O:25][CH3:26])[c:18]([O:23][CH3:24])[c:19]([O:21][CH3:22])[cH:20]3)=[O:27])[CH2:12][CH2:13]2)[cH:5][cH:6][c:7]1[Cl:8].[ClH:35].[c:36]1([C:42]2([C:48](=[O:49])[NH2:50])[CH2:43][CH2:44][NH:45][CH2:46][CH2:47]2)[cH:37][cH:38][cH:39][cH:40][cH:41]1>>[Cl:1][c:2]1[cH:3][c:4]([C:9]2([CH2:28][CH2:29][N:45]3[CH2:44][CH2:43][C:42]([c:36]4[cH:37][cH:38][cH:39][cH:40][cH:41]4)([C:48](=[O:49])[NH2:50])[CH2:47][CH2:46]3)[CH2:10][N:11]([C:14]([c:15]3[cH:16][c:17]([O:25][CH3:26])[c:18]([O:23][CH3:24])[c:19]([O:21][CH3:22])[cH:20]3)=[O:27])[CH2:12][CH2:13]2)[cH:5][cH:6][c:7]1[Cl:8]
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Name
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COc1cc(C(=O)N2CCC(CCCS(=O)(=O)[O-])(c3ccc(Cl)c(Cl)c3)C2)cc(OC)c1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C(=O)N2CCC(CCCS(=O)(=O)[O-])(c3ccc(Cl)c(Cl)c3)C2)cc(OC)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C1(c2ccccc2)CCNCC1
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Name
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Type
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product
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Smiles
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COc1cc(C(=O)N2CCC(CCN3CCC(C(N)=O)(c4ccccc4)CC3)(c3ccc(Cl)c(Cl)c3)C2)cc(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |